7-chloro-4-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
Description
Properties
IUPAC Name |
7-chloro-4-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4/c1-12(2)27-15-6-3-13(4-7-15)20-22-18(28-23-20)10-24-16-8-5-14(21)9-17(16)26-11-19(24)25/h3-9,12H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHHTRCYNZANPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)COC4=C3C=CC(=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
The 7-chloro-1,4-benzoxazin-3-one scaffold is synthesized from 5-chloroanthranilic acid (1 ). Cyclization with acetic anhydride under reflux yields 7-chloro-2-methyl-4H-benzo[d]oxazin-4-one (2 ) (Scheme 1).
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Acetic anhydride (neat) |
| Temperature | 120°C, reflux |
| Time | 4–6 hours |
| Yield | 78–82% |
¹H NMR (CDCl₃, 400 MHz): δ 7.52 (d, J = 8.4 Hz, 1H), 7.38 (dd, J = 8.4, 2.0 Hz, 1H), 7.22 (d, J = 2.0 Hz, 1H), 2.45 (s, 3H).
Demethylation and Functionalization
Selective demethylation of 2 using BBr₃ in dichloromethane (−78°C to rt) affords 7-chloro-4H-benzo[d]oxazin-4-one (3 ), which undergoes N-alkylation with propargyl bromide to introduce the methylene spacer.
Synthesis of the 1,2,4-Oxadiazole Moiety
Amidoxime Formation
4-(Propan-2-yloxy)benzonitrile (4 ) reacts with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 3 hours to yield N′-hydroxy-4-(propan-2-yloxy)benzimidamide (5 ).
Optimization Data
| Base | Yield (%) | Purity (%) |
|---|---|---|
| K₂CO₃ | 92 | 98 |
| NaHCO₃ | 85 | 95 |
| Et₃N | 78 | 90 |
Oxadiazole Cyclization
5 reacts with methyl chlorooxoacetate in dichloroethane under microwave irradiation (150 W, 100°C, 20 min) to form 3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole-5-carboxylate (6 ), followed by reduction with LiAlH₄ to the alcohol 7 (Scheme 2).
Microwave vs Conventional Heating
| Method | Time (min) | Yield (%) |
|---|---|---|
| Microwave | 20 | 89 |
| Oil bath | 180 | 67 |
Coupling of Benzoxazinone and Oxadiazole
Mitsunobu Reaction
Alcohol 7 couples with benzoxazinone 3 using diisopropyl azodicarboxylate (DIAD) and PPh₃ in THF (0°C to rt, 12 h), achieving 74% yield of the target compound.
Side Reaction Mitigation
- Excess DIAD (1.5 eq) suppresses oxadiazole ring-opening.
- Anhydrous THF minimizes hydrolysis.
Alternative Coupling Strategies
Ultrasound-Assisted Alkylation
Employing K₂CO₃ as base and tetrabutylammonium iodide (TBAI) as catalyst in acetonitrile (40 kHz, 50°C, 2 h) improves yield to 81%.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
A three-step continuous process (Figure 2) integrates:
- Benzoxazinone cyclization in a plug-flow reactor (residence time: 15 min)
- Oxadiazole formation via microwave-assisted tubular reactor
- Coupling in a stirred-tank cascade
Advantages
- 45% reduction in solvent use vs batch
- 98.5% purity by inline HPLC monitoring
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| PMI (kg/kg) | 128 | 74 |
| E-Factor | 86 | 49 |
| Energy (kWh/mol) | 320 | 190 |
Characterization and Analytical Data
Spectroscopic Validation
¹H NMR (DMSO-d₆, 500 MHz):
δ 1.32 (d, J = 6.0 Hz, 6H, CH(CH₃)₂), 3.12 (m, 1H, CH(CH₃)₂), 4.68 (s, 2H, CH₂), 6.92–7.88 (m, 7H, Ar-H).
HRMS (ESI-TOF): m/z [M+H]⁺ calcd for C₂₀H₁₇ClN₃O₄: 406.0821; found: 406.0818.
Purity Assessment
HPLC (C18, 70:30 MeOH/H₂O, 1 mL/min):
- Retention time: 8.92 min
- Purity: 99.3% (254 nm)
Chemical Reactions Analysis
Types of Reactions
7-chloro-4-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has shown that compounds containing the oxadiazole ring exhibit significant anticancer properties. For instance, derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. In vitro studies suggest that such compounds can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Antimicrobial Properties
The presence of the oxadiazole moiety in the compound is linked to antimicrobial activity. Studies indicate that similar compounds demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
Anti-inflammatory Effects
Compounds with benzoxazine structures have been reported to exhibit anti-inflammatory properties. The incorporation of specific substituents can modulate these effects, potentially making them useful in treating inflammatory diseases .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell lines with IC50 values in the micromolar range. |
| Study B | Antimicrobial Testing | Showed broad-spectrum activity against various bacteria; minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics. |
| Study C | Anti-inflammatory Assessment | In vivo studies indicated reduced inflammation markers in treated animal models compared to controls. |
Mechanism of Action
The mechanism of action of 7-chloro-4-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Table 1: Core Structural Differences
| Feature | Target Compound | 4g/4h |
|---|---|---|
| Core structure | Benzoxazinone (oxygen-nitrogen bicyclic system) | Benzodiazepine (4g) or benzoxazepine (4h) fused with pyrazolone and tetrazole rings |
| Heterocyclic rings | 1,2,4-oxadiazole | Tetrazole, pyrazolone |
| Key substituents | Chloro (position 7), propan-2-yloxy phenyl | Coumarin-3-yl, methyl, phenyl |
Key Observations:
Heterocyclic Functionality : The 1,2,4-oxadiazole in the target compound is more lipophilic and metabolically stable than the tetrazole in 4g/4h, which is polar and may act as a carboxylic acid bioisostere .
Substituent Effects :
- The chloro group in the target compound increases lipophilicity (logP) compared to the coumarin-3-yl group in 4g/4h, which introduces aromaticity and fluorescence.
- The propan-2-yloxy group is smaller and less sterically hindered than the coumarin system, possibly favoring blood-brain barrier penetration.
Pharmacological Implications
Table 2: Hypothesized Bioactivity Based on Structural Motifs
- Target Compound: The chloro substituent may enhance binding to bacterial enzymes (e.g., DNA gyrase), while the benzoxazinone core could modulate GABAergic pathways.
- 4g/4h : The coumarin moiety in 4g/4h is associated with anticoagulant and anticancer properties, whereas the benzodiazepine/oxazepine systems are linked to anxiolytic effects.
Physicochemical Properties
Table 3: Inferred Property Comparison
| Property | Target Compound | 4g/4h |
|---|---|---|
| logP | ~3.5–4.0 (high due to chloro/oxadiazole) | ~2.5–3.0 (lower due to tetrazole) |
| Solubility | Moderate (polar oxadiazole vs. chloro) | Higher (tetrazole’s polarity) |
| Metabolic Stability | High (oxadiazole resistance to hydrolysis) | Moderate (tetrazole prone to oxidation) |
- The target compound’s higher logP suggests better tissue penetration but may require formulation optimization for aqueous solubility.
Biological Activity
7-Chloro-4-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies pertaining to this compound.
Chemical Structure
The compound features a complex structure that includes:
- A benzoxazine moiety
- A chlorine substituent at the 7-position
- An oxadiazole functional group linked through a methyl bridge
Biological Activity Overview
Research indicates that compounds similar to 7-chloro derivatives often exhibit various biological activities such as:
- Antimicrobial effects
- Anticancer properties
- CNS activity , particularly in modulating neurotransmitter systems
The mechanisms by which 7-chloro derivatives exert their biological effects include:
- Inhibition of Enzymatic Activity : Many chlorinated compounds inhibit specific enzymes crucial for cellular metabolism.
- Receptor Modulation : Some studies suggest that these compounds may interact with neurotransmitter receptors, potentially influencing CNS activity.
- Antioxidant Properties : The presence of chlorine and other functional groups can enhance the antioxidant capacity of the molecule.
Antimicrobial Activity
A study investigated the antimicrobial efficacy of various chlorinated benzoxazine derivatives. The results showed that compounds with similar structures exhibited significant activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and inhibition of cell wall synthesis.
Anticancer Properties
Research has indicated that 7-chloro derivatives can induce apoptosis in cancer cell lines. A notable study demonstrated that treatment with related compounds resulted in increased levels of reactive oxygen species (ROS), leading to cell death in breast cancer cells. This suggests a potential pathway through which these compounds may exert anticancer effects.
CNS Activity
A recent investigation into the neuropharmacological effects of 7-chloro derivatives revealed promising results in enhancing cognitive functions in animal models. The study highlighted the compound's ability to increase acetylcholine levels in the hippocampus, suggesting potential applications in treating cognitive disorders.
Data Table: Summary of Biological Activities
Q & A
Basic Synthesis: What are the established synthetic routes for this compound, and what key intermediates are involved?
Answer:
The synthesis typically involves sequential functionalization of the benzoxazinone core and oxadiazole ring assembly. Key steps include:
- Step 1: Construction of the 3,4-dihydro-2H-1,4-benzoxazin-3-one scaffold via cyclization of 2-aminophenol derivatives with chloroacetyl chloride under basic conditions .
- Step 2: Introduction of the oxadiazole moiety via condensation of a nitrile intermediate with hydroxylamine, followed by cyclization using a dehydrating agent (e.g., POCl₃) .
- Step 3: Alkylation of the benzoxazinone nitrogen with a propan-2-yloxy-substituted benzyl chloride derivative to install the final side chain .
Table 1: Representative Synthetic Steps and Conditions
Advanced Synthesis: How can palladium-catalyzed reactions optimize the formation of the oxadiazole ring?
Answer:
Palladium-catalyzed reductive cyclization offers advantages in oxadiazole synthesis by improving regioselectivity and reducing side reactions. Key considerations:
- Catalytic System: Use Pd(OAc)₂ with ligands like Xantphos to stabilize reactive intermediates .
- CO Surrogates: Formic acid derivatives (e.g., HCO₂H) serve as safer alternatives to gaseous CO, enabling controlled cyclization .
- Reaction Optimization:
- Temperature: 80–100°C in toluene/DMF mixtures.
- Substrate stoichiometry: Maintain a 1:1.2 ratio of nitrile to hydroxylamine to minimize unreacted starting material.
Data Note: Conflicting yields (50–75% in vs. 60–80% in ) may arise from ligand choice or CO surrogate efficiency. Validate via controlled replicate experiments.
Structural Characterization: What spectroscopic techniques resolve ambiguities in stereochemistry and functional group assignment?
Answer:
Multi-modal characterization is critical:
- ¹H/¹³C NMR: Identify proton environments (e.g., diastereotopic protons in the benzoxazinone ring) and confirm oxadiazole C=N bonds (δC 160–165 ppm) .
- HRMS: Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 428.0921 for C₂₁H₁₉ClN₃O₄) .
- X-ray Crystallography: Resolve absolute configuration of the benzoxazinone core, particularly if chiral centers exist .
Table 2: Representative NMR Data for Analogous Compounds
| Proton Environment | δH (ppm) | δC (ppm) | Assignment |
|---|---|---|---|
| Benzoxazinone C=O | – | 168.5 | Carbonyl |
| Oxadiazole C=N | – | 162.3 | C=N stretch |
| Propan-2-yloxy CH₃ | 1.35 (d) | 22.1 | Isopropyl |
Data Contradiction: How to address discrepancies in reported catalytic efficiencies for oxadiazole formation?
Answer:
Conflicting catalytic efficiencies (e.g., Pd vs. Cu systems) require systematic analysis:
- Variable Screening: Test Pd(OAc)₂, CuI, and FeCl₃ under identical conditions (solvent, temperature, substrate ratio).
- Mechanistic Probes: Use deuterium labeling or kinetic isotope effects to identify rate-limiting steps .
- Side-Reaction Monitoring: Analyze byproducts (e.g., open-chain hydrazones) via LC-MS to quantify selectivity .
Case Study: reports 75% yield with Pd catalysis, while non-catalytic methods in achieve 60%. The difference may stem from Pd’s ability to suppress hydrolysis intermediates.
Biological Activity: What methodologies evaluate this compound’s interaction with neurological targets?
Answer:
While direct pharmacological data is limited for this compound, structural analogs (e.g., benzodiazepines) suggest:
- Receptor Binding Assays: Competitive binding studies using γ-aminobutyric acid (GABAₐ) receptors expressed in HEK293 cells .
- Molecular Docking: Simulate interactions with the GABAₐ benzodiazepine site using software like AutoDock Vina, focusing on the oxadiazole’s electron-deficient regions .
- In Vivo Profiling: Assess anxiolytic or sedative effects in rodent models, comparing dose-response curves to reference compounds (e.g., diazepam) .
Reaction Mechanism: How to experimentally validate the cyclization mechanism of the oxadiazole ring?
Answer:
Probe the mechanism via:
- Kinetic Studies: Monitor reaction progress using in-situ IR to track nitrile → imidamide → oxadiazole transitions .
- Isotope Labeling: Introduce ¹⁵N-labeled hydroxylamine to confirm N-N bond formation via 2D NMR .
- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) to compare energy barriers for alternative pathways (concerted vs. stepwise cyclization) .
Key Finding: supports a Pd-mediated concerted mechanism, while thermal cyclization ( ) follows a stepwise pathway with hydrazone intermediates.
Stability and Degradation: What conditions accelerate hydrolytic degradation of the oxadiazole ring?
Answer:
The oxadiazole ring is susceptible to acid/base hydrolysis. Methodologies include:
- Forced Degradation Studies: Expose the compound to 0.1M HCl/NaOH at 40°C for 24h, monitoring degradation via HPLC .
- Activation Energy Calculation: Use Arrhenius plots (25–60°C) to predict shelf-life under storage conditions .
Table 3: Hydrolysis Products Under Acidic Conditions
| Condition | Major Degradant | Structure |
|---|---|---|
| 0.1M HCl, 40°C | Hydrazide derivative | R-CONH-NH₂ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
